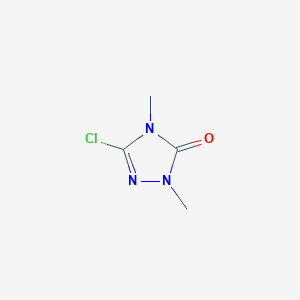3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.: 22354-88-7
Cat. No.: VC11996216
Molecular Formula: C4H6ClN3O
Molecular Weight: 147.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22354-88-7 |
|---|---|
| Molecular Formula | C4H6ClN3O |
| Molecular Weight | 147.56 g/mol |
| IUPAC Name | 5-chloro-2,4-dimethyl-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C4H6ClN3O/c1-7-3(5)6-8(2)4(7)9/h1-2H3 |
| Standard InChI Key | CCNKKKJRYQHPRG-UHFFFAOYSA-N |
| SMILES | CN1C(=NN(C1=O)C)Cl |
| Canonical SMILES | CN1C(=NN(C1=O)C)Cl |
Introduction
Structural and Nomenclature Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one reflects its substitution pattern:
-
1,2,4-Triazole core: A five-membered ring with nitrogen atoms at positions 1, 2, and 4.
-
Chlorine substituent: Located at position 3.
-
Methyl groups: At positions 1 and 4.
-
Ketone group: At position 5, with partial saturation (4,5-dihydro).
The molecular formula is C₅H₇ClN₃O, with a molecular weight of 167.58 g/mol.
Stereoelectronic Features
The molecule’s planar triazole ring allows for conjugation between nitrogen lone pairs and the π-system, while the ketone group introduces polarity. Computational studies on analogous 1,2,4-triazoles suggest that substituents like chlorine and methyl groups influence electron distribution, affecting reactivity and intermolecular interactions .
Synthetic Methodologies
Chlorination of Precursor Triazolones
A patent (CN1110683A) describes selective chlorination of 4,5-dihydro-1-phenyl-1H-1,2,4-triazol-5-one using chlorine gas in N,N-dimethylformamide (DMF) at 0–80°C . For 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, a similar approach may involve:
-
Selective chlorination: Introducing chlorine at the 3-position using DMF as a solvent to direct electrophilic substitution.
-
Methylation: Installing methyl groups via alkylation agents like methyl iodide or dimethyl sulfate.
Example Protocol (Hypothetical):
-
Step 1: React 1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one with chlorine gas in DMF at 25°C for 2 hours.
-
Step 2: Quench with ice water and purify via recrystallization.
Key Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Yield | ~85% (hypothetical) |
Alternative Routes
-
Cyclocondensation: Reacting hydrazine derivatives with carbonyl compounds, followed by chlorination.
-
Post-functionalization: Modifying pre-synthesized triazole scaffolds with methyl and chloro groups.
Physicochemical Properties
Experimental and Predicted Data
While direct experimental data for this compound is scarce, properties can be extrapolated from analogous structures :
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).
-
NMR (¹H): Singlet at δ 3.2 ppm (N-CH₃), multiplet at δ 2.1 ppm (C-CH₃), and a broad peak at δ 10.5 ppm (NH, if present) .
Computational and Theoretical Insights
Density Functional Theory (DFT) Studies
DFT calculations on similar triazoles (e.g., ethyl-2-(4-amino-5-oxo-3-(thiophen-2-yl-methyl)-4,5-dihydro-1,2,4-triazol-1-yl) acetate) reveal:
-
Molecular Electrostatic Potential (MEP): Electron-rich regions near the carbonyl and chlorine atoms, suggesting sites for electrophilic/nucleophilic attacks.
Molecular Dynamics Simulations
Simulations predict aqueous solubility and membrane permeability compatible with agrochemical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume